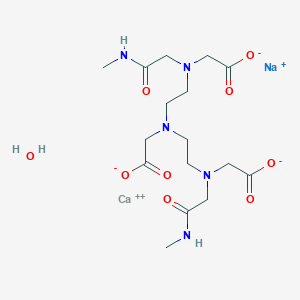
Caldiamide sodium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caldiamide sodium hydrate is a chemical compound that is widely used in scientific research for various purposes. It is a white crystalline powder that is highly soluble in water and has a molecular formula of C2H6N2NaO·xH2O. Caldiamide sodium hydrate is known for its unique properties, which make it a valuable tool in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of caldiamide sodium hydrate involves the inhibition of eIF4E activity. This protein is involved in the initiation of protein synthesis, and its inhibition by caldiamide sodium hydrate can lead to a decrease in protein synthesis. This mechanism of action makes caldiamide sodium hydrate a valuable tool in the study of protein synthesis.
Biochemical and Physiological Effects:
Caldiamide sodium hydrate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of eIF4E activity, caldiamide sodium hydrate has been shown to inhibit the activity of other proteins involved in protein synthesis. It has also been shown to affect the phosphorylation of certain proteins, which can have a significant impact on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using caldiamide sodium hydrate in lab experiments is its ability to inhibit the activity of eIF4E. This protein is involved in the initiation of protein synthesis, and its inhibition can provide valuable insights into the regulation of protein synthesis. However, one of the limitations of using caldiamide sodium hydrate is its potential toxicity. Careful handling and use of this compound is necessary to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research involving caldiamide sodium hydrate. One area of research is the development of more specific inhibitors of eIF4E activity. This could lead to a better understanding of the role of this protein in protein synthesis and cellular signaling pathways. Another area of research is the use of caldiamide sodium hydrate in the study of other cellular processes, such as cell division and apoptosis. Overall, caldiamide sodium hydrate is a valuable tool in scientific research and has the potential to contribute to a better understanding of cellular processes and disease mechanisms.
Métodos De Síntesis
Caldiamide sodium hydrate can be synthesized using a variety of methods. One of the most common methods involves the reaction of urea with sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of caldiamide sodium hydrate is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Caldiamide sodium hydrate is widely used in scientific research for various purposes. One of its main applications is in the study of protein synthesis. Caldiamide sodium hydrate is known to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is an important protein involved in the initiation of protein synthesis. By inhibiting the activity of eIF4E, caldiamide sodium hydrate can be used to study the role of this protein in the regulation of protein synthesis.
Propiedades
Número CAS |
122760-91-2 |
|---|---|
Nombre del producto |
Caldiamide sodium hydrate |
Fórmula molecular |
C16H29CaN5NaO8+3 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
InChI |
InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3 |
Clave InChI |
FHOBFNOBIIQSOV-UHFFFAOYSA-K |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
SMILES canónico |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



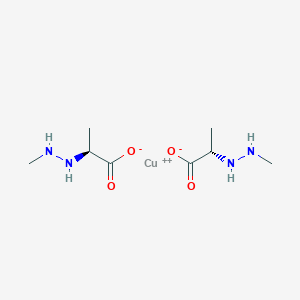
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
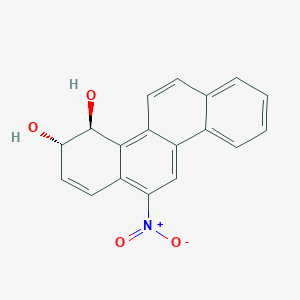
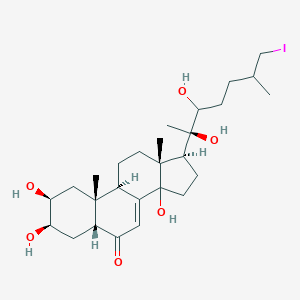
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
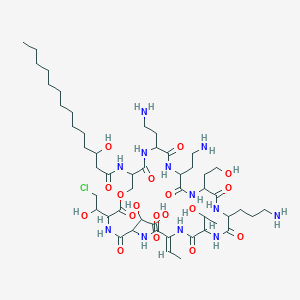


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)